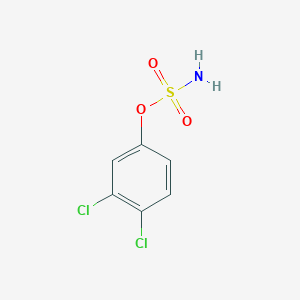

Sulfamic acid (3,4-dichlorophenyl)ester

Description

General Context of Sulfamic Acid Esters as a Compound Class

The study of sulfamic acid and its derivatives has a rich history, leading to a diverse range of applications for this functional group.

The exploration of sulfamate (B1201201) chemistry has evolved from the initial synthesis of simple sulfamic acid salts to the development of complex sulfamate-containing molecules with specific biological activities. Historically, the synthesis of sulfamate esters often involved harsh reagents and conditions. However, modern synthetic methods have enabled more efficient and milder preparations, expanding the accessibility and utility of this class of compounds. researchgate.netresearchgate.net These advancements have been crucial in facilitating the investigation of their chemical and biological properties.

Sulfamic acid esters can be broadly classified based on the nature of the organic substituents attached to the oxygen and nitrogen atoms. This structural diversity allows for the fine-tuning of their physicochemical and biological properties.

Classification of Sulfamic Acid Esters:

| Category | Description | Examples |

| O-Alkyl Sulfamates | The oxygen atom is bonded to an alkyl group. | Ethyl sulfamate |

| O-Aryl Sulfamates | The oxygen atom is bonded to an aryl group. | Phenyl sulfamate |

| N-Substituted Sulfamates | The nitrogen atom bears one or two substituents (alkyl, aryl, etc.). | N-methyl ethyl sulfamate |

| Cyclic Sulfamates | The sulfamate group is part of a heterocyclic ring system. |

This structural variety allows for the creation of a vast library of compounds with tailored properties for specific applications.

The sulfamate moiety is a valuable functional group in organic synthesis due to its unique reactivity and stability. It can serve as a directing group in C-H functionalization reactions and as a leaving group in cross-coupling reactions. nih.gov Furthermore, the sulfamate group is considered a bioisostere of the phosphate (B84403) and carboxylate groups, meaning it can mimic these groups in biological systems, which is a key consideration in drug design. mcmaster.ca

Specific Relevance of Sulfamic acid (3,4-dichlorophenyl)ester within the Sulfamate Family

Within the large family of sulfamates, aryl esters, and particularly those with specific substitution patterns like the 3,4-dichlorophenyl group, are of special interest.

Rationale for Investigating Aryl Sulfamic Acid Esters

Aryl sulfamates have been extensively studied as inhibitors of various enzymes, most notably steroid sulfatase, making them promising candidates for the development of treatments for hormone-dependent cancers. nih.gov The aryl ring provides a scaffold that can be readily modified to optimize binding to target enzymes. The electronic properties of the aryl group, influenced by its substituents, play a crucial role in the inhibitory activity of these compounds.

Distinctive Features of the 3,4-Dichlorophenyl Moiety in Chemical Systems

The 3,4-dichlorophenyl group is a common substituent in medicinal chemistry and agrochemistry due to its specific electronic and steric properties. The two chlorine atoms are electron-withdrawing, which can influence the reactivity of the aromatic ring and the acidity of adjacent functional groups. This substitution pattern is found in a number of biologically active molecules, including some herbicides and antipsychotic drugs. nih.gov The presence of this moiety in a sulfamic acid ester is expected to modulate its chemical reactivity and biological activity. For instance, compounds containing the 3,4-dichlorophenyl group have shown potent inhibitory activity against various enzymes. mdpi.comnih.gov

Expected Physicochemical Properties of this compound:

| Property | Expected Value/Characteristic | Rationale |

| Molecular Formula | C₆H₅Cl₂NO₃S | Based on the structure |

| Molecular Weight | 242.08 g/mol | Calculated from the molecular formula |

| Appearance | Likely a solid at room temperature | Similar to other aryl sulfamates |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents | Presence of the aromatic ring and chlorine atoms |

Expected Spectroscopic Data:

Spectroscopic data for arylsulfonamides with a 3,4-dichloro substitution pattern can provide an indication of the expected spectral features for this compound. researchgate.net

¹H NMR: Aromatic protons would likely appear as multiplets in the downfield region (around 7.0-8.0 ppm). The N-H protons would appear as a broad singlet.

¹³C NMR: Aromatic carbons would show signals in the typical aromatic region (around 120-150 ppm).

IR Spectroscopy: Characteristic peaks for the S=O stretching (around 1350 and 1160 cm⁻¹), N-H stretching (around 3300 cm⁻¹), and C-Cl stretching would be expected.

Further research is required to synthesize and characterize this compound to determine its precise physicochemical properties and explore its potential applications.

Current Research Landscape and Knowledge Gaps for the Compound

While the broader family of sulfamic acid esters has been the subject of extensive research, the specific compound, this compound, remains a relatively underexplored entity within the scientific literature. A comprehensive search of current research databases reveals a significant knowledge gap concerning its synthesis, reactivity, and potential applications.

The primary focus of existing research on related compounds, such as aryl sulfamates, has been in the context of their use in transition metal-catalyzed cross-coupling reactions, where the sulfamate group can act as a leaving group. nih.gov Additionally, sulfamate esters have been investigated as inhibitors of certain enzymes, particularly sulfatases. However, specific studies detailing the biological activity or synthetic utility of the 3,4-dichlorophenyl substituted variant are sparse. This lack of dedicated research presents both a challenge and an opportunity. The challenge lies in the absence of established experimental data, while the opportunity resides in the potential for novel discoveries related to its unique properties conferred by the dichlorinated phenyl ring.

Theoretical Frameworks for Understanding Ester Reactivity

To comprehend the potential reactivity of this compound, it is essential to consider the fundamental theoretical frameworks that govern the behavior of esters, particularly in the context of hydrolysis and nucleophilic substitution reactions.

Principles of Ester Hydrolysis and Formation

Ester hydrolysis is a chemical reaction in which a water molecule cleaves an ester into a carboxylic acid and an alcohol. wikipedia.org This process can be catalyzed by either an acid or a base. libretexts.org In acid-catalyzed hydrolysis, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. chemistrysteps.com This reaction is generally reversible. chemguide.co.uk

Conversely, base-catalyzed hydrolysis, also known as saponification, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. masterorganicchemistry.com This process is typically irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol. chemistrysteps.com The formation of esters, or esterification, is the reverse of hydrolysis and is commonly achieved by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. researchgate.net

Nucleophilic Acyl Substitution Mechanisms in Sulfamates

The reactivity of sulfamic acid esters is primarily governed by nucleophilic acyl substitution at the sulfur atom. This reaction involves the attack of a nucleophile on the electrophilic sulfur center, leading to the displacement of the leaving group (in this case, the 3,4-dichlorophenoxy group). The mechanism of this substitution can proceed through different pathways, largely influenced by the nature of the reactants and the reaction conditions.

Theoretical and experimental studies on aryl sulfamate anions suggest that their hydrolysis in solution can proceed via an SN1-like mechanism, involving a dissociative pathway with the formation of a transient SO₂NH intermediate. uq.edu.auresearchgate.net However, for other sulfamate esters, an SN2-like mechanism, involving a concerted attack of the nucleophile and departure of the leaving group, is also plausible. uq.edu.au The specific pathway for this compound would depend on factors such as the strength of the nucleophile and the stability of the potential intermediates and transition states.

Electronic and Steric Effects on Reaction Pathways

The reactivity of this compound is significantly influenced by the electronic and steric properties of the 3,4-dichlorophenyl group. Electronically, the two chlorine atoms are electron-withdrawing groups due to their high electronegativity. This inductive effect withdraws electron density from the phenyl ring and, consequently, from the oxygen atom of the ester linkage. This makes the 3,4-dichlorophenoxy group a better leaving group compared to an unsubstituted phenoxy group, as the negative charge on the departing phenoxide ion is stabilized by the electron-withdrawing chlorine atoms.

Detailed Research Findings

Due to the aforementioned knowledge gaps, detailed experimental research findings specifically for this compound are not available in the public domain. The following table summarizes the general properties and expected reactivity based on the principles discussed.

| Property | Description |

| Chemical Formula | C₆H₅Cl₂NO₃S |

| Structure | A sulfamic acid core with a 3,4-dichlorophenyl group attached via an ester linkage. |

| Expected Reactivity | Susceptible to nucleophilic acyl substitution at the sulfur atom. The 3,4-dichlorophenoxy group is a good leaving group due to the electron-withdrawing nature of the chlorine atoms. |

| Potential Applications | Could potentially be explored as a synthetic intermediate, an enzyme inhibitor, or a directing group in organic synthesis, similar to other aryl sulfamates. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5Cl2NO3S |

|---|---|

Molecular Weight |

242.08 g/mol |

IUPAC Name |

(3,4-dichlorophenyl) sulfamate |

InChI |

InChI=1S/C6H5Cl2NO3S/c7-5-2-1-4(3-6(5)8)12-13(9,10)11/h1-3H,(H2,9,10,11) |

InChI Key |

XDIDOXQKWKILCC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OS(=O)(=O)N)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Sulfamic Acid 3,4 Dichlorophenyl Ester

Classical Approaches to Sulfamate (B1201201) Ester Synthesis

Classical methods for synthesizing aryl sulfamates like Sulfamic acid (3,4-dichlorophenyl)ester have traditionally relied on stoichiometric reagents and have been the subject of extensive optimization to improve yield, purity, and safety.

The most established route for preparing aryl sulfamates is the reaction of a substituted phenol (B47542) with sulfamoyl chloride (H₂NSO₂Cl). In this reaction, the hydroxyl group of 3,4-dichlorophenol (B42033) acts as a nucleophile, attacking the electrophilic sulfur atom of sulfamoyl chloride and displacing the chloride ion to form the desired ester. Sulfamoyl chloride itself is an unstable reagent, but it is widely used for the sulfamoylation of alcohols and phenols. researchgate.net A safe and common method for its preparation involves the reaction of chlorosulfonyl isocyanate with formic acid. researchgate.netchemicalbook.com

Historically, sulfamoylation reactions often employed a significant excess of the sulfamoylating agent to drive the reaction to completion. lookchem.com Early procedures frequently used 5 to 6 equivalents of sulfamoyl chloride. nih.gov However, extensive research into reaction conditions has demonstrated that such a large excess is often unnecessary and can lead to difficulties in purification and increased waste.

Recent advancements have shown that by selecting appropriate solvents, the amount of sulfamoyl chloride can be drastically reduced to as low as 1.0 to 2.0 equivalents relative to the phenol. nih.gov It has been established that 2 equivalents of sulfamoyl chloride are generally sufficient to achieve complete conversion of the starting alcohol or phenol. researchgate.netlookchem.com This optimization is crucial for developing more efficient and economical synthetic processes.

| Sulfamoyl Chloride (Equivalents) | Typical Outcome | Reference |

|---|---|---|

| 5.0 - 6.0 | Used in older procedures, often with less optimal solvents; leads to higher conversion but also more side-products and waste. | nih.gov |

| 1.0 - 2.0 | Sufficient for complete conversion in optimized solvent systems (e.g., DMA, NMP) with minimal by-product formation. | researchgate.netlookchem.comnih.gov |

The choice of solvent has a profound impact on the efficiency and outcome of the sulfamoylation of phenols. While solvents like N,N-dimethylformamide (DMF), 1,2-dimethoxyethane (B42094) (DME), and dichloromethane (B109758) have been used, they often result in slow reaction rates or the formation of undesirable side products. lookchem.com Specifically, DMF can react with sulfamoyl chloride, leading to the formation of an undesired DMF-adduct and consequently, lower yields of the target sulfamate. lookchem.com

The use of N,N-dimethylacetamide (DMA) or 1-methyl-2-pyrrolidone (NMP) as solvents has been identified as a significant improvement. lookchem.com These solvents clearly accelerate the sulfamoylation reaction compared to previously used ones. researchgate.netlookchem.com This acceleration is attributed, in part, to their ability to function as moderate bases or nucleophilic catalysts, promoting the sulfonylation event. researchgate.netlookchem.com The use of DMA or NMP allows for high yields of the desired sulfamate ester, often without the need for an additional base. researchgate.netlookchem.com Reactions are typically conducted at room temperature. nih.gov

| Solvent | Effect on Sulfamoylation of Phenols | Reference |

|---|---|---|

| N,N-dimethylformamide (DMF) | Slow reaction rate; can form an undesired adduct with sulfamoyl chloride, leading to low yields. | lookchem.com |

| Dichloromethane (DCM) | Slow reaction rate. | lookchem.com |

| N,N-dimethylacetamide (DMA) | Significantly accelerates the reaction; minimizes by-product formation and allows for reduced stoichiometry of sulfamoyl chloride. Can act as a nucleophilic catalyst. | researchgate.netlookchem.com |

| 1-methyl-2-pyrrolidone (NMP) | Accelerates the reaction similarly to DMA, leading to high yields with minimal side reactions. | lookchem.com |

To circumvent the use of the unstable sulfamoyl chloride, several direct sulfamoylation methods have been developed. One approach involves the in situ generation of sulfamoyl chloride from chlorosulfonyl isocyanate and formic acid, which is then immediately reacted with the phenol in the reaction vessel. nih.gov

Alternative methods bypass chloride intermediates entirely. A general approach involves the initial preparation of sulfamic acid salts, which are subsequently activated with triphenylphosphine (B44618) ditriflate. nih.gov The activated intermediate is then trapped by a nucleophile, such as 3,4-dichlorophenol, to yield the final sulfamate ester. nih.gov This method is effective for a variety of phenols and alcohols. nih.gov Furthermore, specialized, stable sulfamoylating agents have been designed. One such example is N-(tert-butoxycarbonyl)-aminosulfonylpyridinium, a crystalline, stable Burgess-type reagent, which effectively transfers the sulfamoyl group to phenols and alcohols. galchimia.com

While classical transesterification is common for carboxylic acid esters, a parallel strategy exists for sulfamates, often termed trans-sulfamoylation or sulfamoyl group transfer. wikipedia.org This route involves reacting an alcohol or phenol with a highly "activated" sulfamate ester.

This method uses electron-deficient aryl sulfamates, such as pentachlorophenyl sulfamate (PCPS) or pentafluorophenyl sulfamate (PFPS), as sulfamoyl group transfer agents. organic-chemistry.org These donor molecules are stable, crystalline solids that can be prepared on a large scale. organic-chemistry.org The reaction proceeds by transferring the H₂NSO₂- group from the electron-deficient phenol to the target phenol (3,4-dichlorophenol). The driving force for the reaction is the release of the highly acidic pentachlorophenol (B1679276) or pentafluorophenol (B44920) leaving group. This process represents a mild and selective method for sulfamoylation. organic-chemistry.org

Reaction of Sulfamoyl Chlorides with Substituted Phenols

Catalytic Synthesis of this compound

The development of catalytic methods aims to increase reaction efficiency, reduce waste, and operate under milder conditions. As noted, certain solvents like DMA can function as nucleophilic catalysts in the reaction between phenols and sulfamoyl chloride. researchgate.net

A more distinct catalytic approach is employed in the trans-sulfamoylation reaction involving activated aryl sulfamates. This reaction is efficiently catalyzed by a simple organic base, N-methylimidazole (NMI). organic-chemistry.org Mechanistic studies suggest that the NMI catalyst deprotonates the sulfamate donor, which then generates a reactive aza-sulfene intermediate. This intermediate is subsequently trapped by the alcohol or phenol nucleophile to form the desired sulfamate ester. organic-chemistry.org This method offers high selectivity and is compatible with complex molecules, representing a significant advancement in the catalytic synthesis of sulfamates. organic-chemistry.org

Homogeneous Catalysis for Esterification

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers efficient pathways for the synthesis of sulfamic acid esters.

The reaction between sulfamic acid and an alcohol or its derivative can be effectively catalyzed by an amide. google.com This process, known as sulfamoylation, is a key method for producing sulfamic acid esters. While specific details for the acid-catalyzed synthesis of this compound are not extensively documented in the provided search results, the general principle involves the activation of sulfamic acid to facilitate the esterification with 3,4-dichlorophenol. Catalysts like urea (B33335) and its derivatives can be employed, with the reaction temperature typically ranging from 90 to 150°C. google.com The amount of catalyst can vary from 1 to 50% by weight based on the sulfamic acid used. google.com

A general representation of the reaction is: H₂NSO₃H + C₆H₃Cl₂OH → H₂NSO₂OC₆H₃Cl₂ + H₂O

Sulfamic acid reacts with 3,4-dichlorophenol to yield this compound and water.

| Catalyst | Temperature (°C) | Reaction Time | Yield |

| Amide (e.g., Urea) | 90-150 | 15 min - 3 hrs | Varies |

Base-catalyzed methods for sulfamoylation often provide milder reaction conditions. The use of N-methylimidazole as a simple organic base has been reported for the catalytic sulfamoylation of alcohols using electron-deficient aryl sulfamates as activating agents. nih.gov This approach demonstrates high selectivity for primary over secondary alcohols. nih.gov While this specific method doesn't directly synthesize the target compound from sulfamic acid and 3,4-dichlorophenol, it highlights the potential of base-catalyzed pathways in forming sulfamate esters. Another approach involves the use of a base like triethylamine (B128534) in conjunction with a sulfur trioxide complex to first form a sulfamic acid salt, which is then activated for esterification. nih.gov

| Base/Catalyst | Activating Agent | Substrate | Conditions |

| N-methylimidazole | Electron-deficient aryl sulfamates | Alcohols | Mild |

| Triethylamine | Sulfur trioxide pyridine (B92270) complex | Amine | 0 → 22 °C |

Heterogeneous Catalysis in Sulfamic Ester Formation

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages such as ease of catalyst separation and recycling. researchgate.netmdpi.com Sulfamic acid itself can be supported on materials like magnetic nanoparticles (Fe₃O₄@SiO₂) to create a recyclable solid acid catalyst. bohrium.com These catalysts have proven effective in various organic transformations, including esterification reactions. taylorandfrancis.com For instance, sulfamic acid-functionalized magnetic nanoparticles have been successfully used for the esterification of oleic acid in methanol (B129727), achieving 100% conversion within four hours at 70°C. taylorandfrancis.com This suggests that a similar heterogeneous catalytic system could be developed for the synthesis of this compound, offering a more sustainable and environmentally friendly route.

| Catalyst | Support | Reactants | Temperature (°C) | Conversion |

| Sulfamic acid | Fe₃O₄@SiO₂ magnetic nanoparticles | Oleic acid, Methanol | 70 | 100% |

Green Chemistry Principles in Synthesis of the Compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Sulfamic acid is considered a green catalyst due to its non-hygroscopic, non-volatile, and non-corrosive nature. researchgate.netdntb.gov.ua

Solvent-Free and Reduced-Solvent Synthesis

A key principle of green chemistry is the reduction or elimination of solvents, which often contribute significantly to waste and environmental impact. jddhs.com Solvent-free synthesis methods offer numerous advantages, including reduced waste, lower costs, and often shorter reaction times. mdpi.com Sulfamic acid has been effectively used as a catalyst in solvent-free conditions for various reactions, such as the synthesis of amidoalkyl naphthols. bohrium.com The development of a solvent-free or reduced-solvent synthesis for this compound, potentially utilizing microwave irradiation to accelerate the reaction, would align with the principles of green chemistry. ijpsjournal.com

| Reaction | Catalyst | Conditions | Advantage |

| Synthesis of amidoalkyl naphthols | Sulfamic acid | Solvent-free | High conversion, easy product isolation |

| Synthesis of 3,4-dihydropyrimidinones | p-aminobenzene sulfonic acid | Solvent-free | Higher yields than classical methods |

Atom Economy and Reaction Efficiency

The efficiency of a chemical synthesis is paramount in modern chemistry, with a strong emphasis on minimizing waste and maximizing the incorporation of starting materials into the final product. Atom economy is a key metric in this assessment, providing a theoretical measure of the efficiency of a reaction in converting the mass of reactants into the desired product.

A prevalent method for the synthesis of this compound involves the reaction of 3,4-dichlorophenol with sulfamoyl chloride. The balanced chemical equation for this reaction is:

C₆H₄Cl₂O + H₂NSO₂Cl → C₆H₃Cl₂O₃SNH₂ + HCl

To calculate the theoretical atom economy for this process, the molecular weights of the reactants and the desired product are considered:

3,4-Dichlorophenol (C₆H₄Cl₂O): 163.00 g/mol

Sulfamoyl chloride (H₂NSO₂Cl): 115.54 g/mol

This compound (C₆H₃Cl₂O₃SNH₂): 242.09 g/mol

Hydrogen chloride (HCl): 36.46 g/mol

The atom economy is calculated as follows:

Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%

Atom Economy = (242.09 / (163.00 + 115.54)) x 100% ≈ 87.0%

Table 1: Theoretical Atom Economy for the Synthesis of this compound

| Reactant | Molecular Weight ( g/mol ) | Desired Product | Molecular Weight ( g/mol ) | Byproduct | Molecular Weight ( g/mol ) | Atom Economy (%) |

| 3,4-Dichlorophenol | 163.00 | This compound | 242.09 | Hydrogen chloride | 36.46 | 87.0 |

| Sulfamoyl chloride | 115.54 |

Alternative Energy Sources (e.g., Microwave, Ultrasound-Assisted Synthesis)

In the quest for more efficient and environmentally benign synthetic methods, alternative energy sources such as microwave irradiation and ultrasound have gained considerable attention. These techniques can often lead to significantly reduced reaction times, increased yields, and enhanced product purity.

Microwave-Assisted Synthesis:

Microwave irradiation has been successfully employed in the synthesis of various esters and sulfonamides, suggesting its potential applicability for the preparation of this compound. kashanu.ac.irnih.govresearchgate.net Microwave heating can rapidly and uniformly heat the reaction mixture, which can accelerate the rate of reaction. For the sulfamoylation of phenols, microwave-assisted methods could offer a significant advantage over conventional heating, potentially leading to shorter reaction times and improved yields. researchgate.net Research on the microwave-assisted acylation of phenols has demonstrated high yields and regioselectivity in very short reaction times. kashanu.ac.ir

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with high temperatures and pressures, which can promote chemical reactivity. Ultrasound has been utilized in the synthesis of various esters and sulfonamides, often resulting in improved efficiency. nih.govbiointerfaceresearch.comresearchgate.net The application of ultrasound to the synthesis of this compound could potentially reduce reaction times and increase product yields by enhancing mass transfer and accelerating the chemical transformation.

Scale-Up Considerations and Process Chemistry

The transition of a synthetic procedure from a laboratory scale to an industrial scale introduces a new set of challenges and considerations. The choice between batch and continuous (flow) processing is a critical decision in the scale-up of the synthesis of this compound.

Batch vs. Flow Chemistry Approaches

Batch Chemistry:

Traditionally, chemical syntheses are performed in batch reactors, where reactants are charged into a vessel, the reaction is allowed to proceed, and the product is then isolated. This approach is versatile and well-suited for the production of smaller quantities of a compound. For the synthesis of this compound, a batch process would involve the controlled addition of sulfamoyl chloride to a solution of 3,4-dichlorophenol in a suitable solvent within a stirred-tank reactor.

Flow Chemistry:

Flow chemistry, or continuous manufacturing, involves the continuous pumping of reactants through a reactor, where they mix and react. This approach offers several advantages over batch processing, particularly for scale-up. acs.orgacs.orgresearchgate.netspringernature.comeuropa.eu Key benefits include improved heat and mass transfer, enhanced safety due to the small reaction volumes at any given time, and greater consistency in product quality. For the synthesis of sulfamate esters, a one-flow synthesis from chlorosulfonic acid has been developed, which can provide the desired products rapidly and under mild conditions. acs.orgacs.org A flow process for the synthesis of this compound could offer better control over reaction parameters, potentially leading to higher yields and purity.

Table 2: Comparison of Batch and Flow Chemistry for Sulfamate Ester Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Scale of Operation | Well-suited for small to medium scale. | Highly scalable by extending operation time or "numbering-up" reactors. |

| Heat Transfer | Can be challenging, with potential for hot spots. | Excellent heat transfer due to high surface-area-to-volume ratio. |

| Mass Transfer | Dependent on stirring efficiency. | Efficient mixing through static mixers or narrow channels. |

| Safety | Larger volumes of hazardous materials are handled at once. | Smaller reaction volumes at any given time, enhancing safety. |

| Process Control | More challenging to maintain consistent conditions. | Precise control over reaction parameters (temperature, pressure, residence time). |

| Product Consistency | Can have batch-to-batch variability. | Generally provides higher consistency in product quality. |

Purification Strategies and Yield Enhancement

The isolation and purification of the final product are critical steps in any synthetic process to ensure the desired level of purity. The enhancement of the reaction yield is also a primary goal to improve the economic viability of the synthesis.

Purification Strategies:

Common purification techniques for sulfamate esters include recrystallization and column chromatography. The choice of method depends on the physical properties of the product and the nature of the impurities.

Recrystallization: If this compound is a crystalline solid, recrystallization from a suitable solvent or solvent mixture can be an effective method for removing impurities. This technique relies on the difference in solubility of the product and impurities at different temperatures.

Column Chromatography: For non-crystalline products or for the separation of closely related impurities, column chromatography is a powerful purification method. A stationary phase (e.g., silica (B1680970) gel) is used to separate the components of a mixture based on their differential adsorption as a mobile phase is passed through the column.

Yield Enhancement:

Several strategies can be employed to enhance the yield of this compound:

Solvent Selection: As previously mentioned, the choice of solvent is crucial. The use of N,N-dimethylacetamide (DMA) or 1-methyl-2-pyrrolidone (NMP) has been shown to accelerate the sulfamoylation of hydroxyl groups and can lead to higher yields, often without the need for a base which can cause side reactions. lookchem.com

Reagent Purity: The purity of the starting materials, 3,4-dichlorophenol and sulfamoyl chloride, directly impacts the purity and yield of the final product.

Reaction Conditions: Optimization of reaction parameters such as temperature, reaction time, and stoichiometry of reactants is essential for maximizing the yield.

Work-up Procedure: A carefully designed work-up procedure is necessary to minimize product loss during extraction, washing, and drying steps.

Reaction Mechanisms and Kinetics of Sulfamic Acid 3,4 Dichlorophenyl Ester

Hydrolytic Degradation Pathways

The hydrolysis of sulfamic acid (3,4-dichlorophenyl)ester involves the cleavage of the S-O bond, leading to the formation of sulfamic acid and 3,4-dichlorophenol (B42033). The rate and mechanism of this degradation are highly dependent on the pH of the medium.

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions (pH 2-5), the hydrolysis of aryl sulfamates, including the 3,4-dichlorophenyl ester, typically proceeds through an associative bimolecular nucleophilic substitution (Sₙ2) mechanism at the sulfur atom. In this pathway, a water molecule acts as the nucleophile, attacking the sulfur atom. This is generally characterized by a pre-equilibrium protonation of the nitrogen atom, which enhances the electrophilicity of the sulfur.

The reaction can be represented as follows:

Protonation of the sulfamate (B1201201) ester: The nitrogen atom is protonated in a rapid equilibrium step.

Nucleophilic attack: A water molecule attacks the sulfur atom, leading to a pentacoordinate transition state.

Leaving group departure: The 3,4-dichlorophenoxide ion is expelled, and subsequent deprotonation of the sulfamic acid derivative yields the final products.

Studies on related cyclic sulfamates in concentrated aqueous sulfuric and perchloric acid solutions support an A-1 mechanism, which involves a unimolecular decomposition of the protonated substrate. However, for aryl sulfamates in moderately acidic aqueous solutions, the Sₙ2 pathway is more commonly accepted. The electron-withdrawing nature of the 3,4-dichloro substituent would be expected to increase the rate of nucleophilic attack at the sulfur atom.

Base-Catalyzed Hydrolysis Mechanisms

In alkaline solutions, the hydrolysis mechanism of aryl sulfamates is more complex and can proceed through different pathways depending on the pH. For aryl sulfamate monoanions, a dissociative unimolecular (Sₙ1) pathway has been proposed. This mechanism involves the slow, rate-determining expulsion of the aryloxide leaving group to form a reactive sulfonylamine intermediate (SO₂NH), which is then rapidly attacked by water. The greater stability of the SO₂NH intermediate compared to SO₃ is a key factor favoring this pathway for sulfamates over sulfates.

At higher pH values, a second deprotonation can occur at the nitrogen atom, forming a dianion. This dianion can then undergo a unimolecular elimination (E1cB-like) mechanism, expelling the 3,4-dichlorophenoxide leaving group. The resulting N-sulfonylamine anion is subsequently hydrolyzed to sulfamic acid.

The rate of base-catalyzed hydrolysis is significantly influenced by the pKa of the leaving group (3,4-dichlorophenol). A lower pKa of the leaving group, as is the case for 3,4-dichlorophenol due to the electron-withdrawing chlorine atoms, generally leads to a faster rate of hydrolysis.

Neutral Hydrolysis Kinetics and Activation Parameters

Under neutral pH conditions, the hydrolysis of this compound is generally slow. The mechanism in neutral water is often considered to be an associative Sₙ2-like process where water acts as the nucleophile.

Table 1: Illustrative Activation Parameters for Neutral Hydrolysis of Aryl Sulfamates

| Parameter | Estimated Value Range |

| Activation Enthalpy (ΔH‡) | 20 - 35 kcal/mol |

| Activation Entropy (ΔS‡) | -10 to +20 cal/mol·K |

| Rate Constant (k) at 25°C | 10⁻⁸ to 10⁻⁶ s⁻¹ |

This table provides estimated values based on data for related sulfamate esters and general principles of physical organic chemistry. Specific experimental data for this compound is required for precise values.

Influence of Solvent Dielectric on Hydrolysis Rates

The rate of hydrolysis of sulfamate esters is influenced by the dielectric constant of the solvent. For reactions proceeding through a polar transition state, such as the Sₙ2 hydrolysis, an increase in the solvent polarity (higher dielectric constant) generally leads to an increase in the reaction rate. This is because polar solvents can better stabilize the charge separation in the transition state relative to the less polar reactants.

For the hydrolysis of this compound, moving from a less polar solvent (e.g., aqueous ethanol) to a more polar solvent (e.g., water) would be expected to accelerate the hydrolysis rate. The magnitude of this effect can be correlated with the change in the dielectric constant of the medium. While specific quantitative data for this compound is scarce, studies on the alkaline hydrolysis of other esters in aqueous-organic mixtures have demonstrated this trend.

Nucleophilic Substitution Reactions of the Compound

This compound can undergo nucleophilic substitution reactions with various nucleophiles, where the 3,4-dichlorophenoxide acts as the leaving group.

Reactions with Amine Nucleophiles

The reaction of aryl sulfamates with amine nucleophiles, known as aminolysis, can proceed through different mechanisms depending on the amine's basicity and the solvent. In non-aqueous solvents, concerted E2-type and stepwise E1cB mechanisms have been proposed.

In a concerted E2 mechanism, the amine acts as a base to remove a proton from the sulfamate nitrogen, while simultaneously the C-O bond to the leaving group breaks. This is more likely with stronger, bulkier amines.

The E1cB (Elimination Unimolecular conjugate Base) mechanism involves a two-step process:

Deprotonation: The amine removes a proton from the sulfamate nitrogen to form the conjugate base (anion) in a pre-equilibrium step.

Leaving group departure: The 3,4-dichlorophenoxide group is expelled from the anion in the rate-determining step.

This mechanism is favored by less basic amines and when the intermediate anion is relatively stable. The electron-withdrawing nature of the 3,4-dichlorophenyl group makes the phenoxide a good leaving group, which would favor the E1cB pathway.

Kinetic studies on the aminolysis of related aryl sulfamates often utilize Brønsted and Hammett plots to elucidate the mechanism. A Brønsted plot of log(k) versus the pKa of the amine can indicate the degree of proton transfer in the transition state. A Hammett plot, correlating the reaction rate with the electronic properties of substituents on the aryl ring, can provide insight into the charge development at the reaction center. For the aminolysis of this compound, the Hammett correlation would be influenced by the sigma values of the two chlorine atoms.

Table 2: Hammett and Brønsted Parameters for Reactions of Aryl Sulfamates

| Parameter | Description | Typical Value Range for Aryl Sulfamates |

| ρ (Hammett) | Reaction constant indicating sensitivity to substituent electronic effects | +1.5 to +3.0 for hydrolysis |

| β (Brønsted) | Slope of log(k) vs. pKa, indicating degree of bond formation in the transition state | 0.3 to 0.8 for aminolysis |

This table presents typical ranges for related aryl sulfamate systems. The specific values for this compound would require experimental determination.

Intramolecular Rearrangements Involving Nucleophilic Attack

Intramolecular rearrangements of sulfamic acid esters can proceed through various mechanisms, often dictated by the substitution pattern of the molecule and the reaction conditions. One of the most notable rearrangements for N-aryl sulfamates is the thermal or acid-catalyzed migration of the sulfonyl group to the aromatic ring, typically yielding the para-sulfonyl aniline (B41778) as the major product. nih.govchemrxiv.org However, mechanistic studies, including those utilizing isotopic labeling, have conclusively shown that this particular transformation is an intermolecular process. chemrxiv.org It is believed to proceed via the release of sulfur trioxide (SO₃) from the N-sulfamate, which then undergoes a standard electrophilic aromatic substitution reaction with another aniline molecule. nih.govchemrxiv.org

A true intramolecular rearrangement involving nucleophilic attack is the Smiles rearrangement and its variants. While not extensively documented specifically for this compound, the principles of this reaction type are applicable. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a nucleophilic group within a side chain attacks the aromatic ring, displacing another group. For this to occur in a sulfamate ester, a nucleophilic center would need to be suitably positioned within the molecule to attack the dichlorophenyl ring. A radical-mediated version of the Smiles rearrangement has also been reported for arenesulfonamides, which are structurally related to sulfamate esters. researchgate.netnih.gov In these reactions, an ipso-attack of a radical on the arene ring occurs, and the success of the rearrangement is dependent on the electronic nature of the substituents on the aromatic ring. nih.gov For instance, 4-substituted benzenesulfonates undergo this rearrangement when an electron-withdrawing group is present. nih.gov Similarly, arenesulfonamides rearrange when the nitrogen atom is substituted with an electron-withdrawing group, such as an alkoxycarbonyl group. nih.gov

Another class of intramolecular reactions are oxidative cyclizations, which, while proceeding through a different initial activation, result in the formation of a new ring via what can be considered an intramolecular nucleophilic attack at a later stage. This is discussed in more detail in the section on redox chemistry (3.4.1).

Electrophilic Reactions and Transformations

Aromatic Substitution on the Dichlorophenyl Moiety

The dichlorophenyl moiety of this compound is susceptible to electrophilic aromatic substitution, a reaction class governed by the directing effects of the substituents on the benzene (B151609) ring. The sulfamate ester group (-O-SO₂NH₂) is generally considered to be an ortho-, para-directing group. This is due to the lone pairs of electrons on the oxygen atom directly attached to the ring, which can be donated into the ring through resonance, thereby stabilizing the arenium ion intermediate formed during attack at the ortho and para positions. organicchemistrytutor.comyoutube.comlibretexts.orgmasterorganicchemistry.com However, due to the electronegativity of the oxygen and the sulfonyl group, the sulfamate group is also deactivating, meaning it makes the ring less reactive towards electrophiles compared to benzene itself. libretexts.org

The two chlorine atoms on the ring are also deactivating due to their inductive electron-withdrawing effect, but like other halogens, they are ortho-, para-directors because of their ability to stabilize the carbocation intermediate through resonance. organicchemistrytutor.comyoutube.comlibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com

In the case of this compound, the positions for electrophilic attack are determined by the combined directing effects of the sulfamate group and the two chlorine atoms. The sulfamate group at position 1 directs incoming electrophiles to positions 2 and 4. The chlorine at position 3 directs to positions 2, 4, and 6. The chlorine at position 4 directs to positions 3 and 5. The positions are numbered starting from the carbon bearing the sulfamate group.

Considering these combined effects, the most likely positions for electrophilic substitution would be those activated by the ortho-, para-directing sulfamate group and not strongly deactivated by the chlorine atoms. Position 2 is ortho to the sulfamate and meta to the chlorine at position 3, and ortho to the chlorine at position 4. Position 6 is ortho to the sulfamate and meta to the chlorine at position 4. Position 5 is meta to the sulfamate and ortho to the chlorine at position 4 and meta to the chlorine at position 3. The interplay of these activating and deactivating effects, along with steric hindrance, will determine the final regioselectivity of the reaction. In disubstituted benzene rings, if one substituent has a pair of non-bonding electrons available for resonance stabilization, it will typically determine the product's orientation. libretexts.org

Table 2: Predicted Directing Effects of Substituents on the Dichlorophenyl Moiety

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -O-SO₂NH₂ | 1 | Deactivating | Ortho, Para |

| -Cl | 3 | Deactivating | Ortho, Para |

| -Cl | 4 | Deactivating | Ortho, Para |

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids to generate the NO₂⁺ electrophile), halogenation (using a halogen and a Lewis acid catalyst), and sulfonation (using fuming sulfuric acid to generate SO₃). byjus.com While specific experimental data for these reactions on this compound were not found in the reviewed literature, the general principles of electrophilic aromatic substitution on substituted benzenes provide a framework for predicting the likely outcomes. libretexts.org

Reactions at the Sulfamate Nitrogen Atom

The nitrogen atom of the sulfamate group in this compound possesses a lone pair of electrons, making it potentially nucleophilic. However, the strong electron-withdrawing effect of the adjacent sulfonyl group significantly reduces its basicity and nucleophilicity compared to amines. Nevertheless, under appropriate conditions, the nitrogen can undergo reactions with electrophiles, such as alkylation and acylation.

N-alkylation of aryl sulfamates can be challenging due to the reduced nucleophilicity of the nitrogen. However, related sulfonamides can undergo N-alkylation. Cross-coupling reactions have also been developed for the N-arylation of sulfonamides with aryl halides, employing copper or palladium catalysts. nih.govnih.gov While these reactions involve the formation of a nitrogen-carbon bond, they proceed through catalytic cycles that may not involve a simple direct electrophilic attack at the nitrogen. Iron-catalyzed alkylations of aryl sulfamates with Grignard reagents have also been reported, though these reactions result in C-C bond formation via cleavage of the C-O bond of the ester, rather than reaction at the nitrogen. nih.govacs.orgorganic-chemistry.org

N-acylation of the sulfamate nitrogen is also a possible transformation. Methods for the N-acylation of sulfonamides, which are structurally analogous, have been developed using acyl chlorides or other acylating agents, often in the presence of a base to deprotonate the nitrogen and increase its nucleophilicity. researchgate.net A novel nucleophilic substitution reaction at the nitrogen of arylsulfonamides using phosphide (B1233454) anions has been described, leading to the formation of phosphamides and other derivatives. nih.gov This highlights that the N-S bond can be cleaved under certain nucleophilic conditions, suggesting that the nitrogen can be a site of reaction.

Redox Chemistry of the Compound

Oxidative Transformations of the Sulfamate Group

The sulfamate group in this compound can undergo oxidative transformations, most notably leading to intramolecular C-H amination and the formation of heterocyclic structures. These reactions often proceed through the generation of a reactive nitrogen-centered intermediate, such as a nitrene or a nitrogen-centered radical.

A prominent example is the rhodium-catalyzed intramolecular C-H amination of sulfamate esters. acs.orgnih.govresearchgate.net This reaction typically employs a dirhodium catalyst, such as Rh₂(OAc)₄ or a chiral variant, and an oxidant like a diacyloxyiodobenzene (e.g., PhI(OAc)₂). acs.orgnih.govnih.govthieme-connect.de The proposed mechanism involves the in-situ formation of an iminoiodinane intermediate from the sulfamate ester and the oxidant. nih.govnih.govthieme-connect.de This intermediate then reacts with the rhodium catalyst to generate a transient, electrophilic rhodium-nitrene species. nih.govnih.govthieme-connect.de This highly reactive nitrenoid is capable of inserting into C-H bonds, particularly at the γ-position, through a concerted, asynchronous transition state, leading to the formation of a organic-chemistry.orglookchem.comacs.org-oxathiazinane-2,2-dioxide ring system. nih.govnih.gov This transformation is a powerful tool for the synthesis of complex nitrogen-containing molecules and has been applied in the synthesis of β-amino acids and other natural product scaffolds. acs.orgnih.gov

Table 3: Proposed Mechanism for Rhodium-Catalyzed Intramolecular C-H Amination of a Sulfamate Ester

| Step | Description |

| 1. Oxidant Activation | The sulfamate ester reacts with an iodine(III) oxidant (e.g., PhI(OAc)₂) to form an iminoiodinane intermediate. |

| 2. Nitrene Formation | The iminoiodinane reacts with the Rh(II) catalyst to generate a transient rhodium-nitrene intermediate. |

| 3. C-H Insertion | The electrophilic rhodium-nitrene undergoes an intramolecular C-H insertion reaction. |

| 4. Product Formation | The insertion leads to the formation of a cyclic organic-chemistry.orglookchem.comacs.org-oxathiazinane-2,2-dioxide product and regeneration of the Rh(II) catalyst. |

An alternative method for the oxidative cyclization of sulfamate esters utilizes sodium hypochlorite (B82951) (NaOCl), often in the presence of a rhodium catalyst, though the reaction can also be promoted by light in the absence of a transition metal. nih.govthieme-connect.deresearchgate.net The mechanism for this transformation is believed to be distinct from the one involving hypervalent iodine reagents. nih.govthieme-connect.de It is proposed to proceed through a Hoffman-Löffler-Freytag-type mechanism, which involves the initial N-halogenation of the sulfamate. nih.gov Subsequent homolytic cleavage of the N-halogen bond, promoted by the metal catalyst or light, generates an N-centered radical. nih.gov This radical then abstracts a hydrogen atom from a C-H bond within the molecule, followed by radical recombination or a subsequent Sₙ2 displacement to form the oxathiazinane ring. nih.gov

Furthermore, the oxidation of the sulfur atom in the sulfamate group is also a theoretical possibility, which could lead to higher oxidation state sulfur-nitrogen compounds. Additionally, the oxidation of related sulfonamides to N-sulfonylimines has been reported using reagents such as N-hydroxyphthalimide (NHPI) and a hypervalent iodine compound. mdpi.comresearchgate.net This suggests that the N-H bond of the sulfamate group could potentially be oxidized to form an N-sulfonylimine-like intermediate, which could then undergo further reactions.

Reductive Cleavage of the Ester Bond

The reductive cleavage of sulfamate esters, such as this compound, would theoretically involve the breaking of the sulfur-oxygen (S-O) or nitrogen-sulfur (N-S) bond. For analogous sulfonamides, reductive cleavage of the N-S bond is a known transformation used in synthetic chemistry to deprotect amines or to convert the sulfonamide group into a more versatile synthetic handle. chemrxiv.orgresearchgate.net This process typically generates a sulfinate and an amine. chemrxiv.org

Methods for such cleavage reactions often employ powerful reducing agents, including alkali metals (like sodium or lithium), samarium(II) iodide, or electrochemical reduction techniques. strath.ac.uk A potential mechanism for the reductive cleavage of the S-O ester bond in this compound would likely involve a single-electron transfer (SET) from the reducing agent to the sulfonyl group. This would form a radical anion intermediate, which could then fragment to cleave the S-O bond, ultimately yielding 3,4-dichlorophenol and sulfamic acid or their respective salts after workup.

However, no specific experimental studies or data tables detailing the reagents, conditions, or yields for the reductive cleavage of this compound have been found in the existing scientific literature.

Photochemical Reactivity and Photodecomposition

The study of how light affects chemical compounds is crucial for understanding their environmental fate and stability. For this compound, photochemical reactivity would be anticipated due to the presence of the aromatic dichlorophenyl group, which can absorb ultraviolet (UV) light.

Formation of Photoproducts and Their CharacterizationThe initial radical species formed from light-induced cleavage would be highly reactive and could undergo a variety of subsequent reactions, such as hydrogen abstraction from solvent molecules, dimerization, or reaction with oxygen to form a complex mixture of photoproducts.

Potential photoproducts could include:

3,4-dichlorophenol (from the 3,4-dichlorophenoxyl radical)

Hydroxylated and dechlorinated derivatives of the parent compound

Polymeric materials formed from radical recombination

Characterization of these products would typically involve techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) for separation and identification. However, specific studies identifying and characterizing the photoproducts of this compound are absent from the available literature.

Kinetic Studies and Mechanistic Investigations

Kinetic studies are fundamental to understanding the rates and mechanisms of chemical reactions. Such investigations provide quantitative data on how reaction conditions influence the speed of a reaction.

Determination of Rate Laws and Order of ReactionsA rate law for a reaction involving this compound, for instance its hydrolysis, would take the general form: Rate = k [this compound]m [Reactant 2]n...pressbooks.pubkhanacademy.orglibretexts.org

Here, k is the rate constant, and the exponents m and n represent the order of the reaction with respect to each reactant. khanacademy.orglibretexts.org These orders must be determined experimentally by systematically varying the concentration of one reactant while keeping others constant and observing the effect on the initial reaction rate. pressbooks.pubyoutube.comyoutube.com

For example, to determine the rate law for the base-catalyzed hydrolysis of the ester, a series of experiments would be conducted.

Hypothetical Experimental Data for Hydrolysis at a Fixed Temperature

| Experiment | Initial [Ester] (mol/L) | Initial [OH⁻] (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

This table is illustrative and not based on actual experimental results.

Structural Elucidation and Conformational Analysis of Sulfamic Acid 3,4 Dichlorophenyl Ester

Advanced Spectroscopic Techniques for Structural Characterization

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectra would be used to identify the characteristic vibrational frequencies of the functional groups present, such as the S=O and S-O stretching of the sulfamate (B1201201) group, the N-H bond, and the aromatic C-H and C-Cl bonds of the dichlorophenyl ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy would provide information about the electronic transitions within the molecule, particularly those associated with the aromatic ring, and how they are influenced by the sulfamate substituent.

Mass Spectrometry (MS) for Molecular and Fragment Information

Mass spectrometry would be used to determine the exact molecular weight of the compound and to analyze its fragmentation pattern, which would help to confirm the molecular structure.

Without access to primary research data for Sulfamic acid (3,4-dichlorophenyl)ester, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy.

High-Resolution Mass Spectrometry (HRMS)

No data available.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

No data available.

Solid-State Structural Determination

X-ray Crystallography for Absolute Stereochemistry and Packing

Crystal Growth and Optimization

No data available.

Analysis of Crystal Lattice and Intermolecular Interactions

No data available.

Conformational Dynamics and Isomerism

No data available.

Without any foundational data, the generation of an accurate and informative article strictly adhering to the provided outline is not feasible.

No Publicly Available Research Found for this compound

Despite a comprehensive search of scientific databases and scholarly articles, no specific research or data could be located for the chemical compound this compound.

A thorough investigation into the structural elucidation, conformational analysis, rotational barriers, and spectroscopic properties of this compound has yielded no publicly available scientific literature. Standard academic search methodologies did not uncover any experimental or theoretical studies focused on this particular molecule.

Consequently, it is not possible to provide an article detailing the following aspects as requested:

Structural Elucidation and Conformational Analysis:

Rotational Barriers and Conformational Equilibria

Influence of Steric Hindrance on Preferred Conformations

Dynamic NMR Spectroscopy for Conformational Exchange Studies

Vibrational Spectroscopy for Conformational Assignment:

Correlation of Vibrational Modes with Specific Conformations

Temperature-Dependent IR/Raman Studies

It is possible that research on this compound has not been conducted, is not published in publicly accessible journals, or exists under a different nomenclature not readily identifiable through standard chemical database searches. Without any foundational data, any attempt to generate the requested content would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, we are unable to fulfill the request to generate an article on the specified topics for this compound at this time.

Computational and Theoretical Investigations of Sulfamic Acid 3,4 Dichlorophenyl Ester

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of a molecule at the quantum level. These methods are used to determine the distribution of electrons within a molecule, which in turn governs its geometry, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. A DFT study of Sulfamic acid (3,4-dichlorophenyl)ester would provide crucial information about its ground state properties. materialsciencejournal.org

A primary step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. For instance, studies on the parent sulfamic acid have shown that the N–S bond is significantly longer in the gas phase (1.957 Å) compared to its crystal structure (1.7714 Å), highlighting the importance of the chemical environment. researchgate.net A full geometry optimization of the title compound would reveal the precise spatial relationship between the sulfamic acid moiety and the 3,4-dichlorophenyl ring.

Table 1: Predicted Optimized Geometric Parameters for this compound This table illustrates the type of data a DFT geometry optimization would provide. Specific values for the title compound are not available in published literature.

| Parameter | Description | Predicted Value |

|---|---|---|

| S-N Bond Length | The distance between the sulfur and nitrogen atoms. | Data not available in published literature |

| S=O Bond Lengths | The distances between the sulfur and doubly-bonded oxygen atoms. | Data not available in published literature |

| S-O Bond Length | The distance between the sulfur and the ester oxygen atom. | Data not available in published literature |

| C-O Bond Length | The distance between the phenyl ring and the ester oxygen. | Data not available in published literature |

| C-Cl Bond Lengths | The distances between the phenyl ring carbons and chlorine atoms. | Data not available in published literature |

| O-S-N Bond Angle | The angle formed by the ester oxygen, sulfur, and nitrogen atoms. | Data not available in published literature |

| C-O-S-N Dihedral Angle | The torsional angle defining the orientation of the ester linkage. | Data not available in published literature |

Understanding the distribution of electrons is key to predicting a molecule's reactivity. DFT calculations can generate maps of electron density, highlighting regions that are electron-rich or electron-poor. The molecular electrostatic potential (MEP) map is a particularly useful tool that visualizes the electrostatic potential on the electron density surface. For this compound, an MEP map would likely show negative potential (red/yellow) around the oxygen and chlorine atoms, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the amine hydrogens, indicating sites for nucleophilic interaction.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. materialsciencejournal.orgresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate electrons. The LUMO is the orbital to which an electron is most easily added, representing the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small gap suggests the molecule is more reactive. For this compound, the HOMO would likely be localized on the electron-rich dichlorophenyl ring, while the LUMO might be centered on the electron-withdrawing sulfonyl group.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table shows the kind of data that FMO analysis would generate. Specific values for the title compound are not available in published literature.

| Parameter | Description | Predicted Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Data not available in published literature |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Data not available in published literature |

| Energy Gap (ΔE) | The energy difference between LUMO and HOMO (ELUMO - EHOMO). | Data not available in published literature |

Molecular Dynamics (MD) Simulations

Interaction with Different Solvent Systems

The interaction of a solute molecule, such as this compound, with various solvent systems is critical for understanding its chemical behavior, including reactivity and solubility. Computational methods are employed to model these interactions, providing insights at a molecular level.

Theoretical studies would typically involve the use of continuum solvation models or explicit solvent models. Continuum models, such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model, represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide a good initial understanding of the solvent effects on the conformational stability and electronic properties of the molecule.

For a more detailed analysis, explicit solvent models would be used. In this approach, individual solvent molecules are included in the simulation box along with the solute. This allows for the direct study of specific solute-solvent interactions, such as hydrogen bonding. For instance, in protic solvents like water or ethanol, it would be expected that the sulfamic acid group would form strong hydrogen bonds with the solvent molecules. In aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, different interaction patterns would emerge, primarily governed by dipole-dipole interactions. Molecular Dynamics (MD) or Monte Carlo (MC) simulations would be performed to sample the conformational space of the solute-solvent system and to calculate thermodynamic properties like the free energy of solvation.

Spectroscopic Property Prediction

Computational spectroscopy is a powerful tool for interpreting experimental spectra and for predicting the spectroscopic properties of novel molecules.

Computational Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a standard application of quantum chemical calculations. nih.gov Density Functional Theory (DFT) is the most common method used for this purpose, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) method to ensure gauge-invariance of the results. nih.gov

The process would involve first optimizing the geometry of this compound, likely using a functional like B3LYP and a suitable basis set (e.g., 6-31G(d)). Following geometry optimization, the NMR shielding tensors would be calculated. These tensors are then converted into chemical shifts by referencing them to the shielding tensor of a standard compound, such as tetramethylsilane (B1202638) (TMS). The inclusion of solvent effects, either through implicit or explicit models, is crucial for obtaining accurate predictions that can be compared with experimental data.

A hypothetical data table for predicted NMR chemical shifts might look like this:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (Aromatic) | 7.2 - 7.6 | - |

| H (Amine) | 5.0 - 6.0 | - |

| C (Aromatic, C-Cl) | - | 130 - 135 |

| C (Aromatic, C-H) | - | 120 - 130 |

| C (Aromatic, C-O) | - | 150 - 155 |

Note: This table is purely illustrative and not based on actual computational data for this compound.

Simulated IR and Raman Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational methods can simulate these spectra by calculating the harmonic vibrational frequencies.

This is typically done using DFT calculations. After geometry optimization, a frequency calculation is performed. This calculation yields the vibrational frequencies and the corresponding IR intensities and Raman activities. The calculated frequencies are often systematically overestimated compared to experimental values, and thus, a scaling factor is commonly applied to improve the agreement with experimental data.

The simulated spectra would show characteristic peaks for the functional groups present in this compound. For example, one would expect to see stretching vibrations for the N-H, S=O, S-O, and C-Cl bonds, as well as aromatic C-H and C=C stretching modes.

Prediction of UV-Vis Absorption Maxima

The prediction of Ultraviolet-Visible (UV-Vis) absorption maxima involves calculating the electronic transitions of a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for this purpose in computational chemistry.

The calculation provides the excitation energies and the oscillator strengths for the electronic transitions. The excitation energy corresponds to the wavelength of maximum absorption (λmax), while the oscillator strength is related to the intensity of the absorption band. The choice of functional and basis set is critical for obtaining accurate results. Solvent effects also play a significant role in the position of the absorption maxima and are typically included in the calculations. For a molecule like this compound, π → π* and n → π* transitions associated with the dichlorophenyl ring and the sulfamate (B1201201) group would be expected.

Advanced QM/MM Approaches for Complex Systems

Modeling Reactions in Solution or Complex Environments

For studying chemical reactions of this compound in solution or in a more complex environment like an enzyme active site, a multiscale approach such as Quantum Mechanics/Molecular Mechanics (QM/MM) would be necessary.

In a QM/MM simulation, the part of the system where the chemical reaction occurs (e.g., the solute and a few key solvent molecules) is treated with a high-level quantum mechanics method. The rest of the environment (the bulk solvent or the protein) is treated with a more computationally efficient molecular mechanics force field. This hybrid approach allows for the accurate modeling of bond-breaking and bond-forming processes while still accounting for the influence of the surrounding environment.

For example, the hydrolysis of the ester bond in this compound could be studied using a QM/MM approach. The QM region would include the ester itself and the attacking water molecule, while the surrounding water molecules would be treated with MM. This would allow for the calculation of the reaction pathway and the activation energy, providing detailed insights into the reaction mechanism.

Analytical Methodologies for Sulfamic Acid 3,4 Dichlorophenyl Ester

Chromatographic Separation Techniques

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like Sulfamic acid (3,4-dichlorophenyl)ester. It allows for the determination of purity and the quantification of the compound in various matrices.

The development of a robust HPLC method for this compound involves a systematic approach to optimize separation parameters. Both isocratic and gradient elution methods can be developed, depending on the complexity of the sample matrix and the number of impurities to be resolved.

An isocratic method, where the mobile phase composition remains constant throughout the run, is suitable for simple purity assays. A gradient elution method, where the mobile phase composition is changed during the analysis, is preferred for separating the main compound from a range of impurities with different polarities.

Method validation would be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Gradient Program | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 21 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

The choice of stationary and mobile phases is critical for achieving optimal separation. For a moderately polar compound like this compound, reversed-phase HPLC is the most common approach.

Stationary Phases: A C18 (octadecylsilyl) stationary phase is a versatile and often first choice due to its hydrophobicity and wide applicability. rjptonline.orguhplcs.comnih.gov For compounds that may exhibit secondary interactions, a C8 column or a column with a polar-embedded group could provide alternative selectivity. Phenyl-hexyl columns can also be effective due to potential π-π interactions with the dichlorophenyl ring of the analyte. chromatographytoday.com

Mobile Phases: The mobile phase typically consists of a mixture of water or an aqueous buffer and a miscible organic solvent. moravek.comalwsci.com Acetonitrile is a common organic modifier due to its low viscosity and UV transparency. alwsci.com Methanol (B129727) can also be used and may offer different selectivity. moravek.com The aqueous phase is often acidified with a small amount of an acid like formic acid or trifluoroacetic acid to ensure good peak shape by suppressing the ionization of any acidic or basic functional groups. nih.gov The pH of the mobile phase can significantly influence the retention and peak shape of ionizable compounds. rjptonline.org

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its polarity and potential for thermal degradation in the hot injector and column. Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable form. jfda-online.comsigmaaldrich.com

The derivatization process involves reacting the analyte with a reagent to replace active hydrogens, thereby increasing its volatility. gcms.czresearchgate.net Common derivatization techniques for compounds containing -OH or -NH groups include silylation and acylation. sigmaaldrich.comgcms.cz For this compound, the hydrogen on the nitrogen atom of the sulfamic acid moiety could be targeted for derivatization.

Table 2: Potential GC Derivatization and Analysis Parameters for this compound

| Parameter | Condition |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| Reaction Conditions | Heat at 70 °C for 30 minutes |

| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | 100 °C (hold 1 min), then ramp at 15 °C/min to 280 °C (hold 5 min) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Detector | Mass Spectrometer (MS) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50 - 500 m/z |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions, such as the synthesis of this compound. itwreagents.comyoutube.comthieme.de By spotting the reaction mixture alongside the starting materials on a TLC plate, the consumption of reactants and the formation of the product can be qualitatively assessed over time. mit.edu

The choice of the mobile phase (eluent) is crucial for achieving good separation of the spots on the TLC plate. merckmillipore.com A solvent system is selected to provide a retention factor (Rf) for the product that is ideally between 0.3 and 0.5, allowing for clear separation from the starting materials and any byproducts. mit.edu The polarity of the eluent is adjusted by mixing a non-polar solvent (e.g., hexane (B92381) or heptane) with a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). rochester.edusigmaaldrich.com

Visualization of the spots on the TLC plate can be achieved under UV light if the compounds are UV-active, or by using a staining reagent if they are not. mit.edu

Table 3: Example TLC Systems for Monitoring the Synthesis of this compound

| Stationary Phase | Eluent System (v/v) | Visualization Method |

| Silica (B1680970) Gel 60 F254 | Hexane:Ethyl Acetate (7:3) | UV light (254 nm) |

| Silica Gel 60 F254 | Dichloromethane (B109758):Methanol (95:5) | Potassium permanganate (B83412) stain |

| Aluminum Oxide | Toluene:Acetone (9:1) | Iodine vapor |

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. twistingmemoirs.comteledynelabs.com SFC is particularly well-suited for the separation of chiral compounds and is often considered a "green" alternative to normal-phase HPLC due to the reduction in organic solvent consumption. selvita.comsouthampton.ac.uk

The compound this compound is itself achiral and therefore does not exist as enantiomers. However, if this moiety were incorporated into a larger molecule that contains a chiral center, SFC would be a powerful technique for the separation of the resulting enantiomers or diastereomers. mdpi.comresearchgate.net

For chiral separations, SFC is almost always used with a chiral stationary phase (CSP). mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and offer excellent enantioselectivity for a broad range of compounds. mdpi.com The mobile phase in SFC typically consists of supercritical CO2 mixed with a small amount of a polar organic modifier, such as methanol or ethanol, to modulate the elution strength. twistingmemoirs.com

Table 4: General SFC Parameters for Potential Chiral Separation of a Derivative of this compound

| Parameter | Condition |

| Column | Chiralpak AD-H or Chiralcel OD-H (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Supercritical CO2 / Methanol (gradient or isocratic) |

| Co-solvent Modifier | Diethylamine or Trifluoroacetic acid (for basic or acidic analytes) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV or Mass Spectrometry (MS) |

Quantitative Analytical Methods

Quantitative analysis of this compound focuses on accurately determining its concentration and purity. The primary methods applicable to this compound include spectrophotometric assays, and more definitively, quantitative nuclear magnetic resonance.

Spectrophotometric Assays (UV-Vis based)

Spectrophotometric quantification using UV-Visible spectroscopy is a viable method for this compound due to the presence of the 3,4-dichlorophenyl group, which acts as a chromophore, absorbing light in the UV region. The assay is based on Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

To perform this analysis, a pure standard of the compound would be dissolved in a suitable UV-transparent solvent (e.g., methanol or acetonitrile) to prepare a series of solutions of known concentrations. The UV spectrum would be recorded for these solutions to determine the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by plotting absorbance at λmax versus concentration. The concentration of the compound in an unknown sample can be determined by measuring its absorbance and interpolating from this curve. While specific data for this exact ester is not published, a similar approach has been successfully used to determine the purity of related compounds like 3,3′-disulfonated-4,4′-dichlorodiphenyl sulfone. researchgate.net

An indirect spectrophotometric method could also be developed based on the hydrolysis of the ester. The parent sulfamic acid can be hydrolyzed to form ammonium (B1175870) ions, which are then determined via the Berthelot reaction, forming a colored indophenol (B113434) dye with a λmax around 648 nm. nmfrc.org This indirect approach, however, is more complex and less direct than measuring the absorbance of the parent molecule.

Table 1: Hypothetical Parameters for UV-Vis Spectrophotometric Assay

| Parameter | Description |

|---|---|

| Chromophore | 3,4-dichlorophenyl group |

| Typical Solvent | Acetonitrile, Methanol |

| Expected λmax | ~250-280 nm (Requires experimental determination) |

| Basis of Quantification | Beer-Lambert Law |

| Calibration | Required using a certified reference standard |

Titrimetric Methods (If Applicable)